molecular formula C11H12N2O2 B1426909 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine CAS No. 885273-17-6

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine

Cat. No.: B1426909
CAS No.: 885273-17-6
M. Wt: 204.22 g/mol
InChI Key: OQVVVRPBYLDTFW-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is an organic compound that features an oxazole ring substituted with a 3-methoxyphenyl group and a methylamine group

Scientific Research Applications

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:

Future Directions

The study and application of oxazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could focus on exploring the biological activity of this compound and optimizing its synthesis for potential industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine typically involves the formation of the oxazole ring followed by the introduction of the 3-methoxyphenyl and methylamine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with an amino acid derivative can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the oxazole ring can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is unique due to its combination of the oxazole ring and the 3-methoxyphenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine involves the reaction of 3-methoxybenzaldehyde with ethyl glyoxalate to form 2-(3-methoxyphenyl)oxazol-4-carbaldehyde, which is then reduced to 2-(3-methoxyphenyl)oxazol-4-ylmethanol. The final step involves the reaction of 2-(3-methoxyphenyl)oxazol-4-ylmethanol with methylamine to form the desired product.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethyl glyoxalate", "sodium borohydride", "methanol", "methylamine" ], "Reaction": [ "Step 1: Reaction of 3-methoxybenzaldehyde with ethyl glyoxalate in the presence of sodium borohydride and methanol to form 2-(3-methoxyphenyl)oxazol-4-carbaldehyde.", "Step 2: Reduction of 2-(3-methoxyphenyl)oxazol-4-carbaldehyde with sodium borohydride in methanol to form 2-(3-methoxyphenyl)oxazol-4-ylmethanol.", "Step 3: Reaction of 2-(3-methoxyphenyl)oxazol-4-ylmethanol with methylamine in methanol to form 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine." ] }

CAS No.

885273-17-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine

InChI

InChI=1S/C11H12N2O2/c1-12-10-7-15-11(13-10)8-4-3-5-9(6-8)14-2/h3-7,12H,1-2H3

InChI Key

OQVVVRPBYLDTFW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC(=CO2)CN

Canonical SMILES

CNC1=COC(=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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